molecular formula C11H13NO5S B11800113 2-(4-(Methylsulfonyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)acetic acid

2-(4-(Methylsulfonyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)acetic acid

Cat. No.: B11800113
M. Wt: 271.29 g/mol
InChI Key: XKFFSILRDZTZOA-UHFFFAOYSA-N
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Description

2-(4-(Methylsulfonyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)acetic acid is a chemical compound that belongs to the class of oxazine derivatives. This compound is characterized by the presence of a benzo[b][1,4]oxazine ring system substituted with a methylsulfonyl group and an acetic acid moiety. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Methylsulfonyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)acetic acid typically involves the following steps:

    Formation of the Benzo[b][1,4]oxazine Ring: The initial step involves the formation of the benzo[b][1,4]oxazine ring system. This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Methylsulfonyl Group: The methylsulfonyl group is introduced through sulfonation reactions using reagents such as methanesulfonyl chloride.

    Attachment of the Acetic Acid Moiety:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Methylsulfonyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(4-(Methylsulfonyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)acetic acid has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-(4-(Methylsulfonyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Inhibition of Enzymes: The compound may inhibit specific enzymes involved in biological processes, leading to therapeutic effects.

    Modulation of Receptors: It may interact with receptors on the cell surface, modulating their activity and influencing cellular responses.

    Pathway Interference: The compound may interfere with specific signaling pathways, affecting cellular functions and processes.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methylsulfonylphenyl)indole: Known for its anti-inflammatory and antimicrobial activities.

    4-(Methylsulfonyl)phenylacetic acid: Used in the synthesis of various pharmaceuticals and specialty chemicals.

Uniqueness

2-(4-(Methylsulfonyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)acetic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzo[b][1,4]oxazine ring, methylsulfonyl group, and acetic acid moiety makes it a versatile compound with diverse applications in scientific research and industry.

Properties

Molecular Formula

C11H13NO5S

Molecular Weight

271.29 g/mol

IUPAC Name

2-(4-methylsulfonyl-2,3-dihydro-1,4-benzoxazin-2-yl)acetic acid

InChI

InChI=1S/C11H13NO5S/c1-18(15,16)12-7-8(6-11(13)14)17-10-5-3-2-4-9(10)12/h2-5,8H,6-7H2,1H3,(H,13,14)

InChI Key

XKFFSILRDZTZOA-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CC(OC2=CC=CC=C21)CC(=O)O

Origin of Product

United States

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